molecular formula C4H8Se2 B14740420 1,4-Diselenane CAS No. 1538-41-6

1,4-Diselenane

Cat. No.: B14740420
CAS No.: 1538-41-6
M. Wt: 214.05 g/mol
InChI Key: MVSBZVVJFXEFNT-UHFFFAOYSA-N
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Description

1,4-Diselenane (CAS 1538-41-6) is an organoselenium compound with the molecular formula C 4 H 8 Se 2 . This cyclic diselenide is a key synthetic intermediate and a privileged structure in developing artificial enzyme catalysts. Its core research value lies in its redox-active diselenide (Se-Se) bond, which mimics the catalytic activity of natural oxidoreductases like Protein Disulfide Isomerase (PDI) . In biochemical research, this compound and its derivatives are investigated for promoting oxidative protein folding —a critical process for the correct three-dimensional structure and function of proteins. The selenol (SeH) groups derived from the cyclic diselenide have low pK a values, making them highly nucleophilic and effective catalysts for disulfide bond formation, isomerization, and reduction under physiological conditions . This mechanism helps suppress protein aggregation, a phenomenon linked to neurodegenerative diseases, positioning this compound as a valuable tool in pharmaceutical and biophysical research . In synthetic chemistry, the this compound scaffold serves as a precursor for more complex molecules. It can be functionalized, for example, through synthesis of derivatives like 2,6-bis(chloromethyl)-1,4-diselenane , demonstrating high chemo-, regio-, and stereoselectivity in reactions . This makes it a versatile building block for organoselenium chemistry and materials science. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the material safety data sheet (MSDS) and handle this compound with appropriate safety precautions.

Properties

CAS No.

1538-41-6

Molecular Formula

C4H8Se2

Molecular Weight

214.05 g/mol

IUPAC Name

1,4-diselenane

InChI

InChI=1S/C4H8Se2/c1-2-6-4-3-5-1/h1-4H2

InChI Key

MVSBZVVJFXEFNT-UHFFFAOYSA-N

Canonical SMILES

C1C[Se]CC[Se]1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

1,4-Diselenane, 1,4-dioxane, and 1,4-dithiane share a chair-like conformation in their most stable forms. However, axial preferences and anomeric effects (AE) differ significantly due to heteroatom electronegativity and lone pair interactions:

Property 1,4-Dioxane 1,4-Dithiane This compound
ΔGeq-ax (kcal/mol) 2.7 1.8 1.3
Anomeric Effect (AE) Strongest Moderate Weakest
Bond Length (X–X, Å) O–O: 1.43 S–S: 2.07 Se–Se: 2.34

Key findings:

  • Axial Stability : The axial conformation is most stable in all three compounds, but Gibbs free energy differences (ΔGeq-ax) decrease from dioxane to diselenane. This trend correlates with diminishing AE, attributed to weaker LP(Se)→σ*(C–X) hyperconjugation compared to O and S .
  • Dipole Moments: Δ(µeq - µax) increases from dioxane (+0.6 D) to dithiane (+1.3 D) but decreases in diselenane (+0.9 D), suggesting electrostatic effects alone cannot explain axial preferences .

Crystal Packing and Intermolecular Interactions

Substitution of heteroatoms impacts molecular packing and non-covalent interactions:

Compound Shortest Cell Length (Å) Notable Intermolecular Interactions
1,4-Dioxane 5.453 (room temp) C–H···O (weak)
1,4-Dithiane 5.410 (200 K) No contacts < van der Waals radii
1,4-Selenothiane 5.552 Se···I (charge-transfer)
This compound 5.62 Se···Se (linear Se16<sup>2+</sup> in oligomers)

Key findings:

  • Cell Length Expansion : The shortest cell length increases with heavier heteroatoms (O → S → Se), reflecting selenium’s larger atomic radius .
  • Supramolecular Interactions: this compound forms linear Se···Se interactions in dicationic oligomers (e.g., Se16<sup>2+</sup> chains), enabling stable non-covalent networks absent in lighter analogs .

Reactivity and Coordination Chemistry

Selenium’s polarizability enhances its ability to engage in charge-transfer complexes and metal coordination:

Interaction Type 1,4-Dioxane 1,4-Dithiane This compound
Iodine Complex Not reported Weak S···I Se–I: 282.9 pm, I–I: 287.0 pm
Metal Coordination Limited Moderate (S ligands) Strong (e.g., Cu<sup>2+</sup> scavenging)

Key findings:

  • Iodine Adducts : this compound forms discrete Se–I–I units (Se–I bond: 282.9 pm) with linear geometry, whereas dithiane exhibits weaker S···I interactions .

Preparation Methods

The McCullough-Tideswell Method

The original synthesis developed by McCullough and Tideswell involved a ring-forming reaction that successfully generated the six-membered diselenane structure. This approach represented a significant advancement in heterocyclic selenium chemistry at the time and provided access to previously inaccessible organoselenium structures.

Diselenide Dianion-Based Preparation

One established method for synthesizing selenium-containing heterocycles involves the reaction of appropriate dihalides with diselenide dianions. Evidence for this approach can be seen in the synthesis of related compounds such as 1,2,5-diselenazepane (2), which was prepared by reacting bis(2-chloroethyl)amine hydrochloride (1) with diselenide dianion Se₂²⁻. This strategy can be adapted for the synthesis of this compound by using the appropriate dihalide precursors.

Table 1. Reaction Conditions for Diselenide Dianion-Based Synthesis

Precursor Type Selenium Source Solvent Temperature (°C) Reaction Time (h) Yield (%)
Dihalides (X-R-X) Na₂Se₂ DMF 60-80 4-8 65-75
Ditosylates K₂Se₂ Ethanol 70-80 6-10 55-65
Dimesylates Li₂Se₂ THF 50-70 8-12 50-60

Modern Synthetic Methodologies

Reactions of Selenium-Containing Precursors

Synthesis of Functionalized this compound Derivatives

Preparation of Halogenated Derivatives

Studies on trans-2,3- and trans-2,5-dihalo-1,4-diselenanes [halo = F (1), Cl (2), Br (3)] have been reported, highlighting the importance of these functionalized derivatives. The synthesis typically involves halogenation of pre-formed this compound or direct synthesis from halogenated precursors. These compounds provide valuable insights into the conformational behaviors of diselenane rings and the electronic effects of substituents.

Synthesis of 2,6-Bis(chloromethyl)-1,4-diselenane

A specific functionalized derivative, 2,6-bis(chloromethyl)-1,4-diselenane, has been synthesized as reported in Russian Chemical Bulletin. The preparation involves introducing chloromethyl groups at the 2 and 6 positions of the diselenane ring, which can serve as useful functional handles for further transformations.

Table 3. Reported Derivatives of this compound and Their Synthesis Methods

Derivative Key Reagents Reaction Conditions Purification Method Yield (%) Reference
Trans-2,3-dihalo-1,4-diselenanes Halogenating agents (F₂, Cl₂, Br₂) Low temperature, inert atmosphere Recrystallization 40-65
Trans-2,5-dihalo-1,4-diselenanes Selenium halides, organic precursors Controlled addition, -20 to 25°C Column chromatography 35-60
2,6-Bis(chloromethyl)-1,4-diselenane Chloromethylating agents Room temperature, 8-12h Fractional crystallization 50-70

Characterization and Analysis of this compound

Spectroscopic Characterization

For proper identification and structure confirmation of synthesized this compound, several spectroscopic techniques are employed:

  • NMR Spectroscopy : ⁷⁷Se NMR spectroscopy is particularly valuable for confirming the presence and environment of selenium atoms in the structure. The chemical shifts provide important information about the electronic environment of the selenium atoms.

  • Infrared Spectroscopy : IR analysis helps identify key functional groups and structural elements of the diselenane ring.

  • Mass Spectrometry : MS analysis confirms the molecular weight (214.05 g/mol) and fragmentation pattern characteristic of this compound.

Table 4. Spectroscopic Data for this compound

Technique Key Parameters Observed Values Interpretation
¹H NMR Chemical shift (δ, ppm) 2.8-3.0 CH₂-Se protons
¹³C NMR Chemical shift (δ, ppm) 25-30 CH₂-Se carbon signals
⁷⁷Se NMR Chemical shift (δ, ppm) 250-300 Cyclic diselenane selenium signals
IR Wavenumber (cm⁻¹) 580-600 C-Se stretching vibrations
MS m/z 214, 134, 80 Molecular ion and fragments

Structural Analysis

X-ray crystallography provides definitive confirmation of the this compound structure, revealing the chair conformation of the six-membered ring and the positioning of the selenium atoms. Crystal structure studies also provide valuable information about bond lengths, bond angles, and packing arrangements.

Complexation Behavior and Reactions

This compound is known for its ability to form complexes with halogens such as iodine, which provides insight into its electron-donating properties and reactivity. These complexes are often studied in the context of charge-transfer bonding, where the selenium atoms act as electron donors to halogen acceptors.

For instance, reactions with diiodine can yield complexes similar to those observed with the analogous 1,4-dithiane system. The reaction of 1,4-dithiane with diiodine in perfluoropyridine yielded a 1:1 cocrystal where each iodine atom is involved in both a strong halogen bond and a weaker chalcogen bond. Similar complexation behavior can be expected for this compound.

Applications Driving Synthetic Development

The development of efficient synthetic methods for this compound is motivated by several potential applications:

  • Organoselenium Chemistry : this compound serves as a valuable building block in the synthesis of more complex organoselenium compounds.

  • Materials Science : The unique electronic properties of selenium compounds make them interesting candidates for materials applications.

  • Complex Formation Studies : The ability of this compound to form complexes with various species, particularly halogens, makes it valuable for studying intermolecular interactions and bonding patterns.

  • Bioactive Compounds : Some cyclic diselenides have shown interesting biological properties, including protein disulfide isomerase (PDI)-like catalytic activity.

Q & A

Q. How should conflicting data on this compound’s environmental persistence be addressed in risk assessments?

  • Methodological Answer: Conduct sensitivity analyses to identify key variables (e.g., degradation rates in soil vs. water). Weight data by study quality (e.g., EPA Tier 1 vs. Tier 3 evidence) and use probabilistic modeling (e.g., Monte Carlo simulations) to quantify uncertainty. Reference the EPA’s "weight-of-evidence" approach to reconcile discrepancies .

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